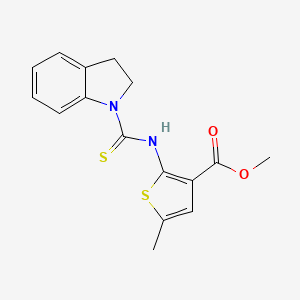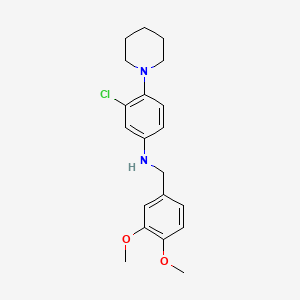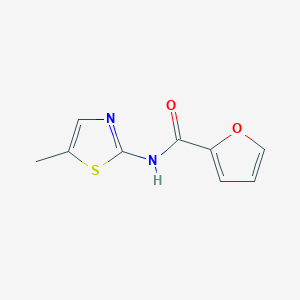![molecular formula C23H24FNO2 B12484065 1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484065.png)
1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine is a complex organic compound with the molecular formula C23H24FNO2 It is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a methylbenzylamine moiety
Preparation Methods
The synthesis of 1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 3-methoxybenzaldehyde.
Formation of Intermediate: The 2-fluorobenzyl alcohol is reacted with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate compound.
Amine Introduction: The intermediate is then reacted with 4-methylbenzylamine under appropriate conditions to introduce the amine group, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl positions, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine can be compared with similar compounds such as:
3-((2-fluorobenzyl)oxy)propan-1-ol: This compound shares the fluorobenzyl group but differs in the rest of the structure.
2-[(3-fluorobenzyl)oxy]benzaldehyde: This compound has a similar benzyl group but with different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24FNO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C23H24FNO2/c1-17-10-12-18(13-11-17)14-25-15-19-7-5-9-22(26-2)23(19)27-16-20-6-3-4-8-21(20)24/h3-13,25H,14-16H2,1-2H3 |
InChI Key |
RPVHVXXONLIYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12484000.png)

![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484011.png)

![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)
![N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine](/img/structure/B12484064.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)
![3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12484080.png)
